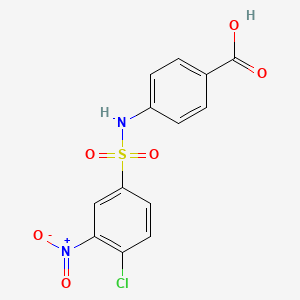

4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid

Vue d'ensemble

Description

4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C13H9ClN2O6S and a molecular weight of 356.74 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a 4-chloro-3-nitrobenzenesulfonamido group. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with benzoic acid under specific conditions. One common method includes the use of chlorosulphonic acid and 2-chloronitrobenzene as starting materials. The reaction mass is heated to 100°C and maintained for 6 hours before cooling and further processing .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and controlled environments ensures consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The nitro and chloro groups can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Reduction: 4-(4-Chloro-3-aminobenzenesulfonamido)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carboxylate derivatives of the benzoic acid moiety.

Applications De Recherche Scientifique

Agricultural Applications

Insect Growth Regulator (IGR)

One of the most significant applications of 4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is its use in the development of insect growth regulators (IGRs). Research indicates that this compound acts as a juvenile hormone biosynthesis inhibitor, which is crucial for controlling lepidopteran pests such as Spodoptera frugiperda, Prodenia litura, Plutella xylostella, and Spodoptera exigua. These pests are notorious for their impact on agricultural crops, making effective control measures essential .

The compound demonstrates varying semi-inhibitory concentrations (IC50) against these pests:

- Spodoptera frugiperda : 2.3 µM

- Prodenia litura : 0.67 µM

- Plutella xylostella : 1.5 µM

- Spodoptera exigua : 0.42 µM

These values highlight the compound's efficacy in pest management and its potential role in sustainable agriculture practices by providing a new avenue for pest control that minimizes environmental impact .

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

this compound can be effectively analyzed using reverse-phase HPLC techniques. This method employs a mobile phase consisting of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry compatibility. The HPLC method is scalable, making it suitable for both analytical and preparative purposes, including the isolation of impurities and pharmacokinetic studies .

Chemical Properties and Safety Considerations

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClN2O6S, with a molecular weight of 356.73 g/mol. The compound features a sulfonamide group, which contributes to its biological activity and interactions within biological systems .

Safety Profile

It is important to note that this compound poses certain hazards:

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Proper handling and safety measures should be implemented when working with this chemical to mitigate risks associated with exposure .

Mécanisme D'action

The mechanism of action of 4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, making it useful in antibacterial and antifungal research .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-3-nitrobenzenesulfonamide: Shares the sulfonamide and nitro groups but lacks the benzoic acid moiety.

4-Aminobenzoic acid: Contains the benzoic acid moiety but lacks the sulfonamide and nitro groups.

Uniqueness

4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and benzoic acid moieties allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .

Activité Biologique

4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid, a sulfonamide compound, is characterized by its unique structure that combines a benzoic acid moiety with a sulfonamide group and a 4-chloro-3-nitrophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in antibacterial and insecticidal applications.

- Molecular Formula : C13H9ClN2O6S

- Molecular Weight : 356.73 g/mol

- Structure : The compound contains functional groups that contribute to its reactivity and biological activity, including sulfonamide and nitro groups.

Antibacterial Activity

Preliminary studies indicate that this compound exhibits significant antibacterial properties due to its sulfonamide structure. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folic acid synthesis crucial for bacterial growth and replication.

The antibacterial mechanism primarily involves:

- Inhibition of Dihydropteroate Synthase : This enzyme is essential for synthesizing folate in bacteria, which is vital for nucleic acid synthesis.

- Binding Affinity Studies : In vitro studies have shown promising results against various bacterial strains, indicating its potential as an antibiotic agent.

Insect Growth Regulation

Recent research has expanded the application of this compound to the field of pest control. It has been identified as an effective inhibitor of juvenile hormone biosynthesis in lepidopteran pests, making it a candidate for use as an insect growth regulator (IGR).

Efficacy Against Pests

The compound demonstrates notable effectiveness against several agricultural pests:

- Spodoptera frugiperda

- Prodenia litura

- Plutella xylostella

- Spodoptera exigua

Table 1: Inhibitory Activity on Juvenile Hormone Biosynthesis

| Pest Species | IC50 (μM) |

|---|---|

| Spodoptera frugiperda | 2.3 ± 0.2 |

| Prodenia litura | 0.67 ± 0.14 |

| Diamondback moth | 1.5 ± 0.8 |

| Beet armyworm | 0.42 ± 0.11 |

The data indicates that the compound effectively inhibits juvenile hormone biosynthesis, crucial for the growth and development of these pests .

Toxicity Studies

In addition to its biological activity, toxicity assessments have been conducted to evaluate its safety profile. These studies focus on the stomach toxicity of the compound when ingested by lepidopteran larvae.

Table 2: Stomach Toxicity Activity on Pests

| Pest Species | Mortality Rate (%) |

|---|---|

| Spodoptera frugiperda | Data pending |

| Spodoptera litura | Data pending |

| Plutella xylostella | Data pending |

| Spodoptera exigua | Data pending |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamide compounds indicates that modifications to the functional groups can significantly impact their biological activity. The presence of both chloro and nitro substituents enhances the compound's efficacy compared to simpler sulfonamide structures like sulfanilamide.

Propriétés

IUPAC Name |

4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O6S/c14-11-6-5-10(7-12(11)16(19)20)23(21,22)15-9-3-1-8(2-4-9)13(17)18/h1-7,15H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVHZRTUPPWCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396990 | |

| Record name | 4-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96459-91-5 | |

| Record name | 4-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.